N-Benzoyl-L-tyrosyl-p-aminobenzoic acid
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Overview
Description
N-benzoyl-l-tyrosyl-p-aminobenzoic acid is a synthetic peptide used primarily for the assessment of exocrine pancreatic function. It is specifically cleaved by the enzyme chymotrypsin, releasing p-aminobenzoic acid, which can be measured to evaluate pancreatic function .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzoyl-l-tyrosyl-p-aminobenzoic acid is synthesized by forming an amide bond between ethyl p-aminobenzoate and N-benzoyl-tyrosine. The reaction involves the use of N-methyl-morpholine and ethyl chlorocarbonate for activation. The resulting L-amide is selectively hydrolyzed by sequential use of dimsyl sodium and dilute acid to yield the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically lyophilized to obtain a stable, powdered form suitable for storage and transportation .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-l-tyrosyl-p-aminobenzoic acid undergoes hydrolysis when exposed to chymotrypsin, resulting in the formation of N-benzoyl-l-tyrosine and p-aminobenzoic acid . This hydrolysis is a key reaction used in diagnostic tests for pancreatic function.
Common Reagents and Conditions
The hydrolysis reaction is catalyzed by chymotrypsin under physiological conditions. The reaction occurs in the small intestine, where chymotrypsin is present in the digestive juices .
Major Products Formed
The major products formed from the hydrolysis of this compound are N-benzoyl-l-tyrosine and p-aminobenzoic acid .
Scientific Research Applications
N-benzoyl-l-tyrosyl-p-aminobenzoic acid is widely used in scientific research, particularly in the field of gastroenterology. It serves as a diagnostic tool for assessing exocrine pancreatic function. The compound is administered orally, and the amount of p-aminobenzoic acid excreted in the urine is measured to evaluate pancreatic enzyme activity . This test is valuable in diagnosing conditions such as chronic pancreatitis, cystic fibrosis, and pancreatic carcinoma .
Mechanism of Action
The mechanism of action of N-benzoyl-l-tyrosyl-p-aminobenzoic acid involves its hydrolysis by the enzyme chymotrypsin in the small intestine. Chymotrypsin cleaves the peptide bond, releasing p-aminobenzoic acid and N-benzoyl-l-tyrosine. The amount of p-aminobenzoic acid excreted in the urine reflects the activity of chymotrypsin and, by extension, the exocrine function of the pancreas .
Comparison with Similar Compounds
Similar Compounds
Pancreolauryl Test Substrate: Another compound used for assessing pancreatic function.
N-benzoyl-l-tyrosyl-p-aminobenzoic acid: This compound is unique in its specific cleavage by chymotrypsin, making it a reliable marker for pancreatic function.
Uniqueness
This compound is unique due to its specific cleavage by chymotrypsin, which allows for a precise assessment of pancreatic function. Its use in non-invasive diagnostic tests makes it a valuable tool in clinical settings .
Properties
IUPAC Name |
4-[[2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPTWHFVYKCNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860543 |
Source
|
Record name | 4-[(N-Benzoyltyrosyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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